molecular formula C16H23N5O4 B2858240 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 876892-19-2

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2858240
CAS RN: 876892-19-2
M. Wt: 349.391
InChI Key: UIMQRGCKWJAVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.391. The purity is usually 95%.
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Scientific Research Applications

Cancer Therapy Targeting FGFR

Fibroblast Growth Factor Receptors (FGFRs): are critical in cell proliferation, differentiation, and angiogenesis. Abnormal FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention . Compounds like the one have been designed to inhibit FGFRs effectively, showing promise in treating cancers such as breast, lung, prostate, bladder, and liver cancer. They work by blocking the receptor’s activity, preventing the downstream signaling that leads to tumor growth and metastasis.

Lead Compound for Drug Development

The compound’s low molecular weight and potent inhibitory activity make it an excellent lead for further drug development . As a lead compound, it can be optimized through structure-activity relationship (SAR) studies to enhance its efficacy, selectivity, and pharmacokinetic properties, paving the way for the development of new anticancer drugs.

Inhibition of Cell Proliferation

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells, such as the 4T1 breast cancer cell line . By halting cell division, these compounds can prevent the spread of cancerous cells, providing a basis for developing treatments that could potentially control cancer growth.

Induction of Apoptosis

Apart from inhibiting cell proliferation, these compounds have been shown to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively, thereby reducing tumor size and preventing the spread of cancer.

Anti-Migratory and Anti-Invasive Properties

The compound’s derivatives have also been found to significantly inhibit the migration and invasion of cancer cells . This is crucial in cancer treatment as it could prevent cancer from spreading to other parts of the body (metastasis), a major challenge in cancer management.

Anti-Diabetic Potential

Beyond oncology, there is evidence suggesting that related pyrrolopyridine derivatives exhibit anti-diabetic potential by inhibiting α-amylase, an enzyme involved in carbohydrate metabolism . This application could lead to new treatments for diabetes by controlling blood sugar levels post-meal, thus managing hyperglycemia.

properties

IUPAC Name

7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-3-8-25-10-11(22)9-21-12-13(19(2)16(24)18-14(12)23)17-15(21)20-6-4-5-7-20/h3,11,22H,1,4-10H2,2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMQRGCKWJAVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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